4-Benzyl-gallic Acid Benzyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

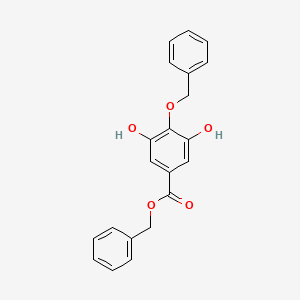

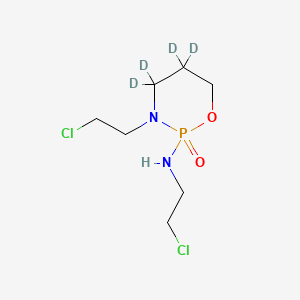

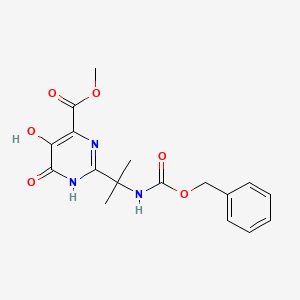

4-Benzyl-gallic Acid Benzyl Ester is a product used for proteomics research . Its molecular formula is C21H18O5 and it has a molecular weight of 350.36 .

Molecular Structure Analysis

The molecular structure of 4-Benzyl-gallic Acid Benzyl Ester is characterized by its molecular formula C21H18O5 . More detailed structural information can be obtained from databases like PubChem .

Scientific Research Applications

Protecting Groups in Peptide Synthesis

- A study by Tamiaki et al. (2001) demonstrates the use of a derivative of gallic acid as an effective protecting group for C-terminal carboxyl groups in liquid-phase peptide synthesis. This approach facilitates the construction of combinatorial peptide libraries due to the ease of purification by size-exclusion chromatography (Tamiaki et al., 2001).

Enzymatic Synthesis and Catalysis

- Research by Yu et al. (2004) explores the enzymatic synthesis of gallic acid esters from gallic acid and alcohols using microencapsulated tannase. The study highlights the influence of organic solvents on the synthetic activity, pointing towards potential applications in the food and pharmaceutical industries (Yu et al., 2004).

Material Science and Polymer Synthesis

- A contribution to material science is highlighted by Trollsås et al. (2000), who describe the synthesis and polymerization of new cyclic esters containing protected functional groups. This work underpins the development of hydrophilic aliphatic polyesters, showcasing the versatility of gallic acid derivatives in creating functional materials (Trollsås et al., 2000).

Neuroprotective Agents

- Gallic acid and its derivatives, including esters, are discussed by Daglia et al. (2014) for their antioxidant properties and neuroprotective actions. This research suggests the potential of these compounds in mitigating neurodegenerative diseases through their consumption in common foodstuffs (Daglia et al., 2014).

Synthesis of Advanced Chemical Fragments

- Domon and Uguen (2000) outline a methodology for synthesizing an advanced fragment from gallic acid, contributing to the total synthesis of stigmatellin. This showcases the utility of gallic acid derivatives in complex chemical syntheses (Domon & Uguen, 2000).

Future Directions

Mechanism of Action

Target of Action

It is known that benzyl esters, a class of compounds to which 4-benzyl-gallic acid benzyl ester belongs, are often involved in suzuki–miyaura (sm) cross-coupling reactions . These reactions are widely applied in carbon–carbon bond forming processes .

Mode of Action

Benzyl esters, including 4-benzyl-gallic acid benzyl ester, can be synthesized through a direct esterification of alcohols catalyzed by tbai via c (sp3)–h bond functionalization . This process occurs under mild and clean conditions .

Biochemical Pathways

The compound’s involvement in the suzuki–miyaura (sm) cross-coupling reactions suggests that it may play a role in carbon–carbon bond formation .

Result of Action

The compound’s involvement in the suzuki–miyaura (sm) cross-coupling reactions suggests that it may contribute to the formation of new carbon–carbon bonds .

Action Environment

It is known that the synthesis of benzyl esters, including 4-benzyl-gallic acid benzyl ester, can be achieved under mild and clean conditions , suggesting that the compound’s action may be influenced by the conditions under which it is synthesized and used.

properties

IUPAC Name |

benzyl 3,5-dihydroxy-4-phenylmethoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O5/c22-18-11-17(21(24)26-14-16-9-5-2-6-10-16)12-19(23)20(18)25-13-15-7-3-1-4-8-15/h1-12,22-23H,13-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCSFLBPXRZXFDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2O)C(=O)OCC3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675689 |

Source

|

| Record name | Benzyl 4-(benzyloxy)-3,5-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyl-gallic Acid Benzyl Ester | |

CAS RN |

1159977-07-7 |

Source

|

| Record name | Benzyl 4-(benzyloxy)-3,5-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanone, 1-[1-(2-methyl-2-propenyl)-2-pyrrolidinyl]-, (S)- (9CI)](/img/no-structure.png)

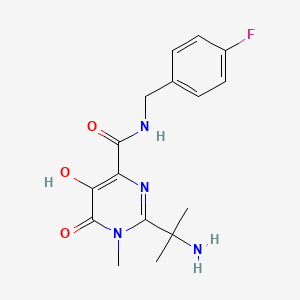

![Benzyl [1-[4-[[(4-fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]carbamate](/img/structure/B564914.png)

![Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5-hydroxy-6-methoxypyrimidine-4-carboxylate](/img/structure/B564918.png)